7-(Oxiran-2-yl)benzofuran
Overview
Description
7-(Oxiran-2-yl)benzofuran is a chemical compound that features a benzofuran ring fused with an oxirane (epoxide) group at the 7th position. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxiran-2-yl)benzofuran typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxybenzaldehyde with epichlorohydrin under basic conditions to form the desired epoxide ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Oxiran-2-yl)benzofuran undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Derivatives: Various functional groups can be introduced through nucleophilic substitution reactions.
Scientific Research Applications
7-(Oxiran-2-yl)benzofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Oxiran-2-yl)benzofuran involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in the design of drugs that target specific enzymes or receptors .
Comparison with Similar Compounds
Benzofuran: The parent compound without the epoxide ring.
2,3-Dihydrobenzofuran: A reduced form of benzofuran.
7-Hydroxybenzofuran: A hydroxylated derivative of benzofuran.
Uniqueness: 7-(Oxiran-2-yl)benzofuran is unique due to the presence of the epoxide ring, which imparts distinct reactivity and biological activity compared to other benzofuran derivatives. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot .
Properties
IUPAC Name |
7-(oxiran-2-yl)-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-7-4-5-11-10(7)8(3-1)9-6-12-9/h1-5,9H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNILXSHYEVKFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC3=C2OC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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